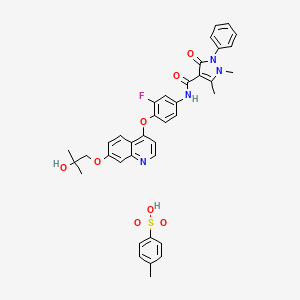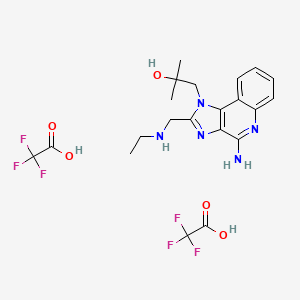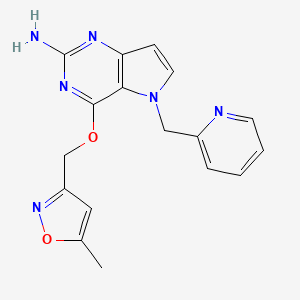
Darovasertib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ダロバセルチブは、プロテインキナーゼC(PKC)のファーストインクラスの経口小分子阻害剤です。眼がんの一種である転移性ぶどう膜黒色腫の治療に有効性が示されています。 この化合物は、ぶどう膜黒色腫の発症に重要な役割を果たす、従来型(α、β)および新規型(δ、ϵ、η、θ)のPKCアイソフォームの両方を阻害することで作用します .
生化学分析
Biochemical Properties
Nvp-lxs196 plays a significant role in biochemical reactions by inhibiting the activity of PKC, a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The compound interacts with these enzymes, leading to changes in cellular processes .
Cellular Effects
Nvp-lxs196 has shown to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . In the context of metastatic uveal melanoma, Nvp-lxs196 has demonstrated encouraging clinical activity .
Molecular Mechanism
The molecular mechanism of Nvp-lxs196 involves its binding interactions with PKC, leading to the inhibition of this enzyme . This interaction results in changes in gene expression and impacts various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nvp-lxs196 have been observed over time. The compound has shown stability and has been well-tolerated in preclinical species . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Nvp-lxs196 vary with different dosages in animal models. At doses ≥500 mg/day, hypotension was the most common dose-limiting toxicity, which was manageable with Nvp-lxs196 interruption and dose reduction .
Metabolic Pathways
Nvp-lxs196 is involved in the PKC metabolic pathway . It interacts with PKC, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Given its role as a PKC inhibitor, it is likely to interact with cellular transporters or binding proteins .
Subcellular Localization
The subcellular localization of Nvp-lxs196 is also yet to be fully understood. Given its molecular mechanism of action, it is likely to be localized to specific compartments or organelles where PKC is active .
準備方法
ダロバセルチブの調製には、いくつかの合成経路と反応条件が含まれます。一方法は、ダロバセルチブの結晶形を合成する方法であり、「化合物I」と呼ばれます。 ダロバセルチブの化学名は、3-アミノ-N-(3-(4-アミノ-4-メチルピペリジン-1-イル)ピリジン-2-イル)-6-(3-(トリフルオロメチル)ピリジン-2-イル)ピラジン-2-カルボキサミドです
化学反応の分析
ダロバセルチブは、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬および条件には、酸化反応用の酸化剤、還元反応用の還元剤、および置換反応用の求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学的研究の応用
ダロバセルチブは、化学、生物学、医学、産業などの分野において、幅広い科学研究における応用範囲を持っています。医学においては、主に転移性ぶどう膜黒色腫の治療に使用されます。 臨床試験では、ダロバセルチブは、単剤療法およびビニメチニブやクリゾチニブなどの他の薬剤との併用療法において、転移性ぶどう膜黒色腫患者で有望な初期の有効性を示しています .
作用機序
ダロバセルチブは、PKCを阻害することで効果を発揮し、PKC媒介シグナル伝達経路の活性化を防ぎます。この阻害は、下流のERK経路をブロックし、フォカルアドヘージョンキナーゼ(FAK)の活性を低下させます。 ダロバセルチブは、PKCとPRK/PKNのデュアル阻害剤として作用するため、原発性および転移性ぶどう膜黒色腫の前臨床モデルで非常に効果的です .
類似化合物との比較
ソトラスタウリンやエンザスタウリンなどの他のPKC阻害剤と比較して、ダロバセルチブは従来型および新規型のPKCタンパク質を阻害する能力がはるかに高いです。 また、より良好な耐容性と安全性プロファイルも示しています . 他の類似化合物には、ビニメチニブとクリゾチニブがあり、これらはしばしばダロバセルチブと併用されて、その有効性を高めます .
特性
IUPAC Name |
3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJXHXJWQSCNPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874276-76-2 |
Source


|
| Record name | Darovasertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874276762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDE-196 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DAROVASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YF0M8O09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


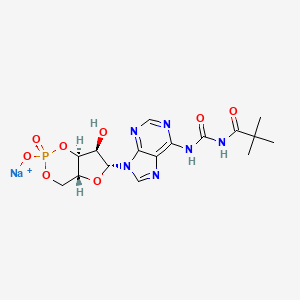
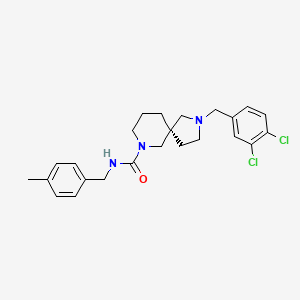

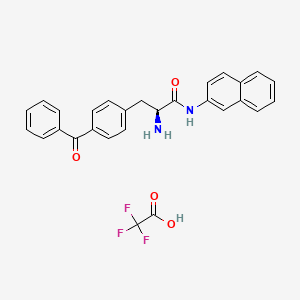


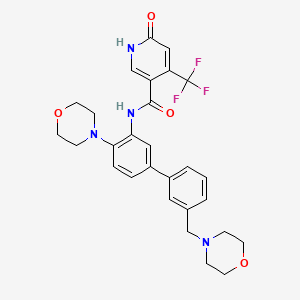
![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)
